molecular formula C7H6F3NO B15148316 3,4,5-Trifluoro-2-methoxyaniline

3,4,5-Trifluoro-2-methoxyaniline

Katalognummer: B15148316
Molekulargewicht: 177.12 g/mol
InChI-Schlüssel: YGHOHRUWSWAXNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,5-Trifluoro-2-methoxyaniline is an organic compound with the molecular formula C7H6F3NO. It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by a methoxy group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trifluoro-2-methoxyaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable precursor, such as 3,4,5-trifluoronitrobenzene, followed by reduction of the nitro group to an amine. The reaction conditions typically involve the use of reducing agents like hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is becoming increasingly important in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-Trifluoro-2-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups onto the benzene ring .

Wissenschaftliche Forschungsanwendungen

3,4,5-Trifluoro-2-methoxyaniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,4,5-Trifluoro-2-methoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The methoxy group can also influence the compound’s electronic properties and reactivity. These interactions can modulate various biochemical pathways and physiological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,4,5-Trifluoro-2-methoxyaniline is unique due to the combination of fluorine atoms and a methoxy group on the benzene ring. This specific substitution pattern imparts distinct electronic and steric properties, making it valuable in various chemical and biological applications .

Eigenschaften

Molekularformel

C7H6F3NO

Molekulargewicht

177.12 g/mol

IUPAC-Name

3,4,5-trifluoro-2-methoxyaniline

InChI

InChI=1S/C7H6F3NO/c1-12-7-4(11)2-3(8)5(9)6(7)10/h2H,11H2,1H3

InChI-Schlüssel

YGHOHRUWSWAXNJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(C=C1N)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.